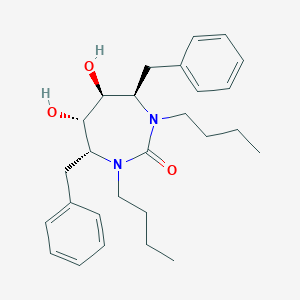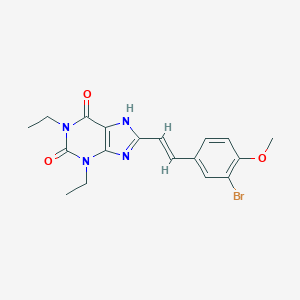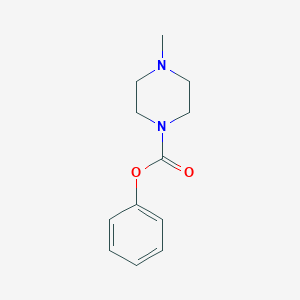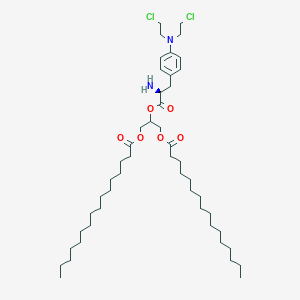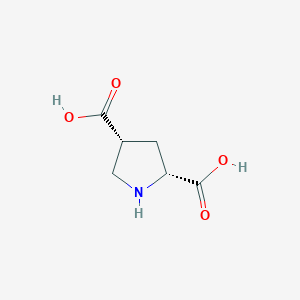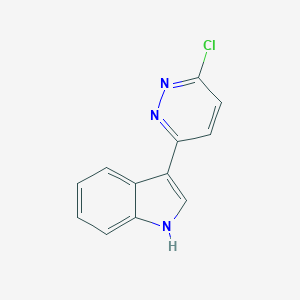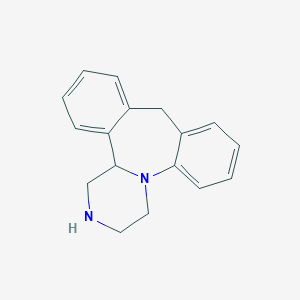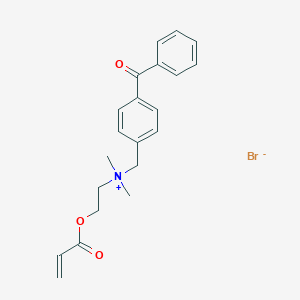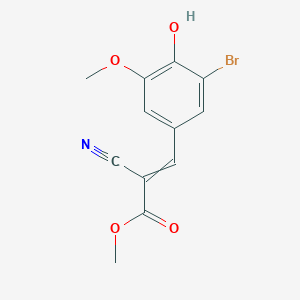![molecular formula C16H20N2O4 B137472 (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester CAS No. 127279-73-6](/img/structure/B137472.png)
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds that have been found to have interesting pharmacological properties.
Wirkmechanismus
The mechanism of action of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can lead to increased neurotransmission and improved cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase with high potency. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester in lab experiments include its high potency as an acetylcholinesterase inhibitor and its potential to improve cognitive function. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are many future directions for the study of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester. One direction is to further study its potential as a treatment for Alzheimer's disease and other cognitive disorders. Another direction is to study its potential as a tool for studying the role of acetylcholine in physiological processes. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of (1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrophenylcyclohexanone. The second step involves the reduction of the nitro group using sodium dithionite to form 4-aminophenylcyclohexanone. The third step involves the reaction of the 4-aminophenylcyclohexanone with methyl 2-bromoacetate to form the corresponding ester. The final step involves the reduction of the azide group using palladium on carbon to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester has been studied for its potential applications in scientific research. This compound has been found to have interesting pharmacological properties, including its ability to act as a potent inhibitor of the enzyme acetylcholinesterase. This enzyme plays a key role in the breakdown of the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory.
Eigenschaften
CAS-Nummer |
127279-73-6 |
|---|---|
Produktname |
(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester |
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-8-methyl-3-(4-nitrophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-17-12-7-8-14(17)15(16(19)22-2)13(9-12)10-3-5-11(6-4-10)18(20)21/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 |
InChI-Schlüssel |
JWBRJGZNZCKAEB-YJNKXOJESA-N |
Isomerische SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
Synonyme |
(1R,2S,3S,5S)-8-METHYL-3-(4-NITRO-PHENYL)-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



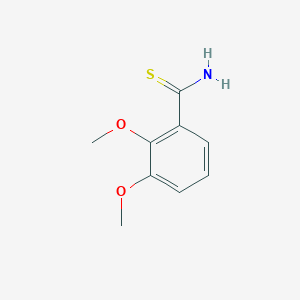
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
